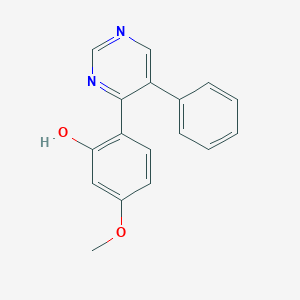

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol

Descripción general

Descripción

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol is a chemical compound with the molecular formula C17H14N2O2 It is characterized by the presence of a methoxy group, a phenyl group, and a pyrimidinyl group attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-phenylpyrimidine and 5-methoxyphenol.

Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, and may include additional steps for purification and quality control.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and pyrimidines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been identified as a significant player in the development of selective inhibitors for protein kinases, particularly Janus kinase (JAK) inhibitors. JAK kinases are crucial in the signaling pathways of various cytokines, making them targets for treating several diseases, including cancers and inflammatory disorders.

JAK Inhibition and Disease Treatment

Research indicates that compounds similar to 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol exhibit selective inhibition of JAK2 kinases. This inhibition can be beneficial in treating conditions such as:

- Myeloproliferative Disorders : These include polycythemia vera and essential thrombocythemia, where JAK2 mutations play a critical role.

- Inflammatory Diseases : Conditions like asthma and rheumatoid arthritis could be managed through the modulation of JAK signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. Studies have shown that modifications to the phenyl and pyrimidine rings can significantly impact the compound's efficacy as a kinase inhibitor.

Key Findings from SAR Studies

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on the pyrimidine ring | Enhanced selectivity for JAK2 | |

| Variation in methoxy group positions | Altered binding affinity |

Neuroprotective Properties

Emerging research suggests that this compound may also exhibit neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection

A study highlighted the neuroprotective potential of related compounds, suggesting mechanisms involving anti-inflammatory pathways that could be relevant for Alzheimer's treatment . The ability to modulate neuroinflammation is crucial for developing therapies targeting neurodegeneration.

Antitumor Activity

Pyrimidine derivatives, including this compound, have shown promising antitumor activity in preclinical studies.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: It can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

Inhibiting Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Modulating Gene Expression: It can influence the expression of genes involved in various biological processes, leading to changes in cellular behavior.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Phenylpyrimidin-4-yl)phenol: Lacks the methoxy group, which may affect its chemical and biological properties.

5-Methoxy-2-(4-pyrimidinyl)phenol: Similar structure but with a different substitution pattern on the pyrimidine ring.

5-Methoxy-2-(5-phenylpyridin-4-yl)phenol: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Actividad Biológica

5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, and provides a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group and a pyrimidine ring, which are known to influence its pharmacological properties. The presence of the phenyl and pyrimidine moieties contributes to its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.91 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 9.46 | Cell cycle arrest at G2/M phase |

| NSCLC | 15.00 | Mitochondrial pathway activation |

These findings suggest that the compound may act as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In vitro studies indicate that it can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases.

Antiviral Activity

Preliminary investigations have shown that this compound exhibits antiviral activity against certain viral strains, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways related to apoptosis and inflammation.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase 9 levels (27.13 ± 0.54 ng/mL compared to control). This suggests that the compound could effectively induce programmed cell death in cancer cells.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in a marked reduction in TNF-alpha levels by approximately 40%, indicating its potential utility in managing inflammatory conditions.

Propiedades

IUPAC Name |

5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-13-7-8-14(16(20)9-13)17-15(10-18-11-19-17)12-5-3-2-4-6-12/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGSXSYSDPFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325547 | |

| Record name | 5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105258-25-1 | |

| Record name | 5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.